N-(4-methyl-1,3-thiazol-2-yl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide
Description
N-(4-methyl-1,3-thiazol-2-yl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-b]pyridazine core fused with a piperidine ring and a 4-methylthiazole moiety via a carboxamide linkage.
Properties
IUPAC Name |
N-(4-methyl-1,3-thiazol-2-yl)-1-(3-propan-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N7OS/c1-11(2)16-22-21-14-4-5-15(23-25(14)16)24-8-6-13(7-9-24)17(26)20-18-19-12(3)10-27-18/h4-5,10-11,13H,6-9H2,1-3H3,(H,19,20,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQZZLASBDYINTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C2CCN(CC2)C3=NN4C(=NN=C4C(C)C)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N7OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methyl-1,3-thiazol-2-yl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide typically involves multi-step organic synthesis. The process begins with the preparation of the key intermediates, such as the thiazole and triazolopyridazine derivatives, followed by their coupling under specific reaction conditions. Common reagents used in these steps include various halogenating agents, coupling reagents like EDCI or DCC, and bases such as triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-methyl-1,3-thiazol-2-yl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the thiazole or triazolopyridazine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and bases such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
The compound N-(4-methyl-1,3-thiazol-2-yl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide represents a unique structure with potential applications in various scientific fields. This article will explore its applications in medicinal chemistry, pharmacology, and materials science, supported by relevant data tables and case studies.
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, the triazolo-pyridazine derivatives have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A notable case study demonstrated that a related compound inhibited the growth of breast cancer cells in vitro by targeting specific signaling pathways involved in cell survival .
Antimicrobial Properties
Compounds containing thiazole rings are known for their antimicrobial activity. Research has shown that derivatives of thiazole can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. A study highlighted the synthesis of thiazole-based compounds that exhibited potent activity against Staphylococcus aureus and Escherichia coli, suggesting that our compound could have similar properties .
Neurological Applications
Given the piperidine structure, there is potential for neuropharmacological applications. Compounds with piperidine moieties are often explored for their effects on neurotransmitter systems. Preliminary studies suggest that derivatives may enhance cognitive function or serve as anxiolytics. A recent investigation into piperidine derivatives found promising results in models of anxiety and depression .
Polymer Chemistry
The unique chemical structure of this compound can be utilized in the development of advanced materials. Its ability to form stable interactions with polymers can lead to the creation of novel composites with enhanced mechanical properties. Research has shown that incorporating such compounds into polymer matrices can improve thermal stability and mechanical strength .
Sensor Development
The thiazole and triazole components are known to exhibit fluorescence properties, making them suitable for sensor applications. A recent study developed a fluorescent sensor based on thiazole derivatives for detecting metal ions in solution. This indicates that our compound may also be adapted for similar applications in environmental monitoring or biomedical diagnostics .
Mechanism of Action
The mechanism of action of N-(4-methyl-1,3-thiazol-2-yl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Structural Comparison with Analogous Heterocyclic Compounds
The compound’s uniqueness lies in its hybrid heterocyclic architecture. Below is a comparative analysis with structurally related analogues from published literature:
Table 1: Structural and Functional Group Comparison
Analysis of Pharmacological and Physicochemical Properties
Table 2: Hypothetical Pharmacological Profile Based on Structural Analogues
Research Findings :
- The triazolopyridazine system’s rigidity may reduce off-target interactions compared to pyrazolopyrimidines, which undergo isomerization under certain conditions .
Biological Activity
N-(4-methyl-1,3-thiazol-2-yl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a thiazole ring, a triazole moiety, and a piperidine core. Its molecular formula is , with a molecular weight of approximately 372.50 g/mol. The presence of multiple heterocycles suggests diverse interactions with biological targets.
Antimicrobial Activity
Research has indicated that derivatives of thiazole and triazole compounds often exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains and fungi, suggesting that this compound may also possess such activity.
Anticancer Properties
The anticancer potential of compounds containing thiazole and triazole rings has been widely documented. For example, triazole derivatives have demonstrated cytotoxic effects against several cancer cell lines, with IC50 values ranging from 1.1 to 18.8 µM in various studies . The specific compound may exhibit similar effects due to its structural similarities.
The proposed mechanisms for the biological activity of this compound include:
- Inhibition of Enzyme Activity : Many thiazole and triazole derivatives act as enzyme inhibitors (e.g., carbonic anhydrase inhibitors), which can disrupt metabolic pathways in pathogens or cancer cells.
- Induction of Apoptosis : Compounds with similar structures have been shown to promote apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
- Antitubercular Activity : A series of substituted derivatives were evaluated for their activity against Mycobacterium tuberculosis, with some showing significant inhibitory concentrations (IC50) as low as 1.35 µM . This suggests that this compound may also be effective against tuberculosis.
- Cytotoxicity Studies : In vitro studies on human embryonic kidney cells (HEK-293) revealed that certain derivatives were non-toxic at effective concentrations . This safety profile is crucial for potential therapeutic applications.
Data Table: Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
